1,4-Dibromo-2,5-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Dibromo-2,5-dimethylbenzene involves bromomethylation of 1,4-dimethylbenzene, leading to 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes almost quantitatively. These compounds are precursors to various cyclic and acyclic organic materials, showcasing the versatility of 1,4-Dibromo-2,5-dimethylbenzene in synthetic organic chemistry (Dahrouch et al., 2001).
Molecular Structure Analysis
1,4-Diisocyano-2,5-dimethylbenzene showcases the molecular architecture of derivatives, crystallizing in the monoclinic space group P21/c, with the molecule displaying inversion symmetry. This structural detail underscores the compound's geometric uniqueness and its potential for further chemical modifications (Zeller & Hunter, 2003).
Chemical Reactions and Properties
1,4-Dibromo-2,5-dimethylbenzene undergoes various chemical reactions, demonstrating its reactivity and versatility as a chemical intermediate. For instance, its derivatives have been involved in the synthesis of crowded benzene rings and complex molecular structures, indicating its utility in constructing sophisticated organic molecules with specific electronic and structural properties (Shah et al., 2003).
Physical Properties Analysis
The structural and physical properties of 1,4-dimethylbenzene derivatives have been studied, providing insights into the effects of substitution on molecular packing, vibrational modes, and intermolecular interactions. These studies reveal the compound's adaptability and its influence on the material's properties, essential for designing materials with desired physical characteristics (Drozdowski, 2006).
Chemical Properties Analysis
The chemical properties of 1,4-Dibromo-2,5-dimethylbenzene, including its reactivity and the potential for further functionalization, have been explored through various synthetic strategies. These studies demonstrate the compound's role as a versatile building block for synthesizing complex organic molecules, offering pathways to a wide range of chemical structures and materials with tailored properties (Aitken et al., 2016).
Scientific Research Applications
Reactivity and Fuel Potential: A study showed that 1,2-dimethylbenzene has higher reactivity than 1,3-dimethylbenzene and 1,4-dimethylbenzene, suggesting its potential as a fuel for combustion in fuel cells (Gaïl et al., 2008).
Internal Rotation Analysis: Research on 1,4-dimethylbenzene revealed free or nearly free internal rotation of methyl groups in the ideal gas state, which could have implications in thermodynamic studies (Draeger & Scott, 1981).
Synthesis of Hydrocarbons: Synthesis of hydrocarbons using phenyllithium and bromobenzene and lithium has been achieved, leading to the formation of compounds capable of diyl formation (Wittig, 1980).
Metalation Studies: The metalation of 1,3-dibromo-substituted benzenes with lithium diisopropylamide produces stable intermediates, while 1,4- and 1,2-dibromobenzenes require special precautions (Luliński & Serwatowski, 2003).
Gas Chromatography Applications: Capillary gas chromatography has been used effectively to separate and predict the boiling points of 1,4-dimethylbenzene chloro derivatives, aiding in the identification of their physico-chemical properties (Bermejo et al., 1985).
Bromination Products: A study on regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene in specific solvents produced different bromination products, expanding the understanding of chemical reactivity (Aitken et al., 2016).
Reaction Kinetics: The kinetics of bromination reactions of 2,5-dimethylterephthalonitrile compared to 1,4-dimethylbenzene were studied, revealing slower kinetics and different intermediate compounds (Villalba et al., 2018).
X-ray Diffraction Studies: The structure of 1,4-dimethylbenzene was confirmed using X-ray diffraction, providing insight into intra- and inter-molecular interactions (Drozdowski, 2006).
Polycondensation and Polymer Synthesis: Optimal conditions for polycondensation of di(mercaptomethyl)dimethylbenzenes with various chlorides were determined, contributing to the field of polymer science (Podkościelny & Szubińska, 1986, 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-dibromo-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENIALCDPFDFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061467 | |
Record name | Benzene, 1,4-dibromo-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-dimethylbenzene | |
CAS RN |
1074-24-4 | |
Record name | 2,5-Dibromo-p-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dibromo-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dibromo-p-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dibromo-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-dibromo-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dibromo-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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